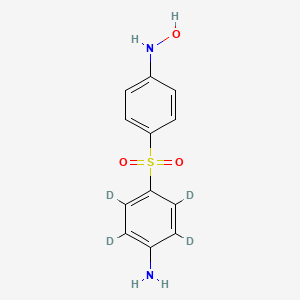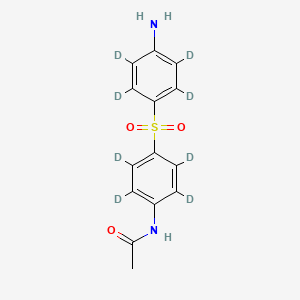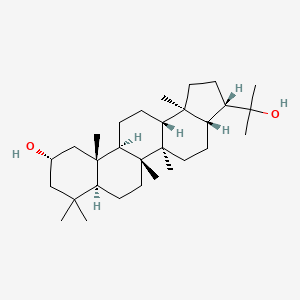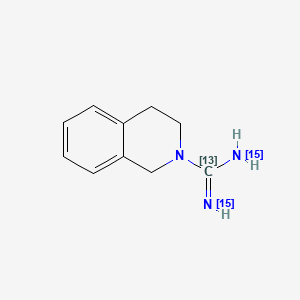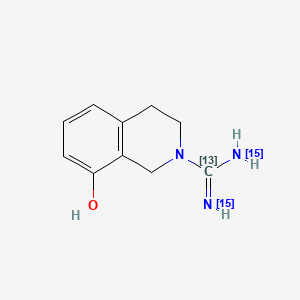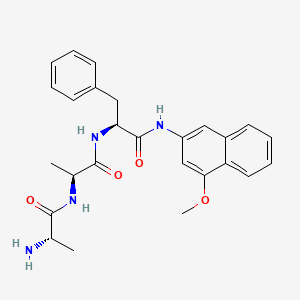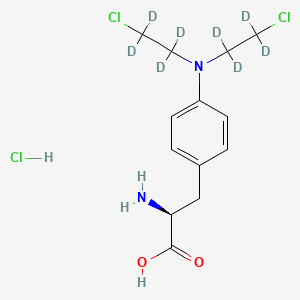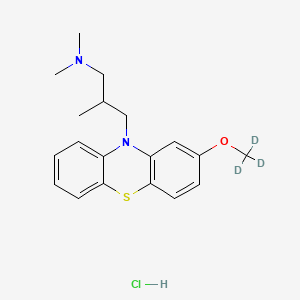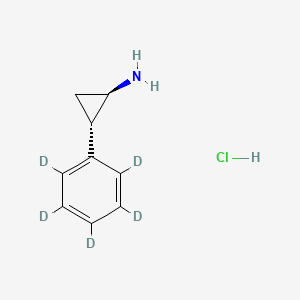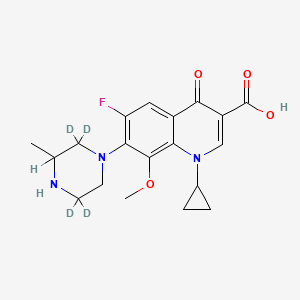
加替沙星-d4
描述
Gatifloxacin-d4 is a deuterium-labeled derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to trace the metabolic pathways and pharmacokinetics of Gatifloxacin without altering its chemical properties significantly .
科学研究应用
Gatifloxacin-d4 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetics and Metabolism Studies: The deuterium label helps in tracing the metabolic pathways and understanding the pharmacokinetics of Gatifloxacin in biological systems.
Drug Interaction Studies: It is used to study interactions with other drugs and to evaluate the impact on metabolic enzymes.
Analytical Chemistry: Gatifloxacin-d4 serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of Gatifloxacin.
Biomedical Research: It is used in studies related to bacterial resistance and the development of new antibiotics.
生化分析
Biochemical Properties
Gatifloxacin-d4, like its parent compound Gatifloxacin, interacts with bacterial enzymes DNA gyrase and topoisomerase IV . These interactions inhibit the enzymes, which are crucial for bacterial DNA replication, transcription, repair, and recombination .
Cellular Effects
Gatifloxacin-d4, through its inhibition of DNA gyrase and topoisomerase IV, impacts various types of cells and cellular processes . It influences cell function by disrupting bacterial DNA processes, thereby inhibiting bacterial growth .
Molecular Mechanism
The bactericidal action of Gatifloxacin-d4 results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .
Dosage Effects in Animal Models
Gatifloxacin has been used in clinical trials, showing effectiveness in treating acute respiratory infections
Metabolic Pathways
Gatifloxacin-d4 is likely to follow similar metabolic pathways as Gatifloxacin, which undergoes limited biotransformation in humans with less than 1% of the dose excreted in the urine as metabolites .
Transport and Distribution
Gatifloxacin, the parent compound of Gatifloxacin-d4, has a large volume of distribution, low protein binding, and broad tissue distribution . It is primarily excreted unchanged in the urine . Similar transport and distribution can be expected for Gatifloxacin-d4.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin-d4 involves the incorporation of deuterium into the Gatifloxacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Gatifloxacin-d4 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent labeling. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
化学反应分析
Types of Reactions: Gatifloxacin-d4, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: Gatifloxacin-d4 can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
作用机制
Gatifloxacin-d4, like Gatifloxacin, exerts its antibacterial effects by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Gatifloxacin-d4 prevents bacterial cell division and leads to cell death .
相似化合物的比较
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.
Moxifloxacin: Known for its broad-spectrum activity against respiratory pathogens.
Levofloxacin: A third-generation fluoroquinolone with a slightly different spectrum of activity.
Uniqueness of Gatifloxacin-d4: Gatifloxacin-d4’s uniqueness lies in its deuterium labeling, which provides a valuable tool for scientific research without altering the pharmacological properties of the parent compound. This makes it particularly useful for detailed pharmacokinetic and metabolic studies .
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOMFCQGDBHNK-CNVQUGECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721474 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190043-25-4 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


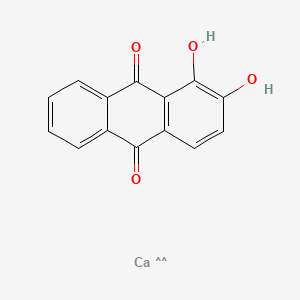
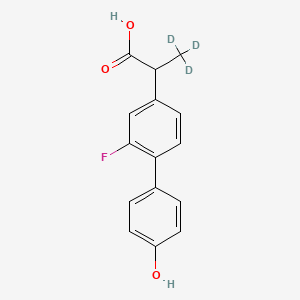
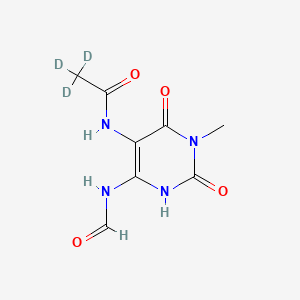
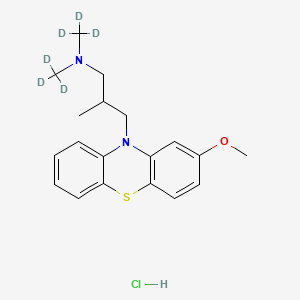
![(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene](/img/structure/B563171.png)
